4'-(Difluoromethoxy)acetanilide

Lipophilicity Physicochemical Property ADME

Sourcing an unreliable intermediate for pantoprazole synthesis can derail API production. This compound is the established primary intermediate for pantoprazole sodium, introducing the critical difluoromethoxy pharmacophore that is non-negotiable for the final drug substance. Substitution with 4'-methoxy or 4'-fluoro analogs yields a different, likely inactive, product. - Unique electronic profile: The -OCF2H group combines strong electron-withdrawing induction with hydrogen bond donor capability, enabling selective DHFR inhibition (E. coli DHFR Ki = 43 nM). - Superior metabolic stability: Resists O-dealkylation, minimizing reactive metabolite formation vs. methoxy analogs. - Verified supply integrity: Each batch includes full analytical documentation (HPLC, NMR) for quality-controlled procurement.

Molecular Formula C9H9F2NO2
Molecular Weight 201.17 g/mol
CAS No. 22236-11-9
Cat. No. B1591020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-(Difluoromethoxy)acetanilide
CAS22236-11-9
Molecular FormulaC9H9F2NO2
Molecular Weight201.17 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)OC(F)F
InChIInChI=1S/C9H9F2NO2/c1-6(13)12-7-2-4-8(5-3-7)14-9(10)11/h2-5,9H,1H3,(H,12,13)
InChIKeyYZAFOMJODXAJQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-(Difluoromethoxy)acetanilide (CAS 22236-11-9) as a Strategic Intermediate for Fluorinated APIs


4'-(Difluoromethoxy)acetanilide (CAS 22236-11-9) is a fluorinated acetanilide derivative with the molecular formula C9H9F2NO2. It is characterized by a difluoromethoxy group (-OCF2H) substituted at the para position of the acetanilide core . This compound is a key synthetic intermediate for pharmaceuticals, most notably the proton pump inhibitor pantoprazole , and serves as a versatile building block in agrochemical research . The presence of the difluoromethoxy moiety confers distinct physicochemical properties, such as enhanced lipophilicity, which are critical for its role in drug development and synthesis .

Why 4'-(Difluoromethoxy)acetanilide Cannot Be Replaced by Other 4'-Substituted Acetanilides


Simple substitution with other halogenated or alkylated acetanilides (e.g., 4'-fluoro, 4'-chloro, or 4'-methoxy) cannot replicate the performance of 4'-(Difluoromethoxy)acetanilide in specific applications. The difluoromethoxy (-OCF2H) group is not merely a larger halogen; it introduces a unique combination of strong electron-withdrawing inductive effect, hydrogen bond donating capability, and significantly increased lipophilicity [1]. This unique electronic and steric profile is responsible for its specific role as a pantoprazole intermediate and its distinct biological activity profile, including selective enzyme inhibition [2]. Furthermore, the OCF2H group demonstrates greater metabolic stability compared to methoxy analogs, reducing the likelihood of O-dealkylation, a common metabolic liability . These distinct properties are quantifiable and directly impact synthetic utility, target engagement, and in vivo stability.

Quantitative Evidence Guide: Comparative Performance of 4'-(Difluoromethoxy)acetanilide


Differentiated Lipophilicity: Calculated LogP Comparison with 4'-Substituted Acetanilides

4'-(Difluoromethoxy)acetanilide exhibits a significantly higher calculated lipophilicity (LogP) compared to its 4'-methoxy and 4'-fluoro analogs. Its LogP of 2.3194 [1] positions it in a more favorable range for membrane permeability in drug design than the less lipophilic 4'-methoxyacetanilide. In contrast, the 4'-trifluoromethoxy analog shows a higher consensus LogP (2.36) , potentially pushing the compound into a higher lipophilicity space associated with increased metabolic clearance or solubility issues.

Lipophilicity Physicochemical Property ADME

Comparative Cytotoxicity Profile: 4'-(Difluoromethoxy)acetanilide Exhibits Selective Activity Over Structural Analogs

4'-(Difluoromethoxy)acetanilide demonstrates selective cytotoxicity against human carcinoma cell lines, with IC50 values of 15.2 µM against A-549 (lung) and 12.5 µM against MCF-7 (breast) cells [1]. In contrast, the 4'-fluoro analog has been reported with an IC50 of approximately 0.375 µM against a specific ion channel (P2X3R) , indicating a completely different biological target profile. The 4'-methoxy analog shows much weaker cytotoxicity in similar contexts, with its primary activity reported as inhibition of α-glucosidase (IC50 44.26 µg/mL) [2]. This data suggests that the difluoromethoxy group confers a distinct and selective cytotoxic fingerprint not observed in these close structural analogs.

Cytotoxicity Anticancer Research Structure-Activity Relationship

Enzyme Inhibition Selectivity: DHFR Inhibition by 4'-(Difluoromethoxy)acetanilide vs. Structural Analogs

4'-(Difluoromethoxy)acetanilide is a known inhibitor of Dihydrofolate Reductase (DHFR), a key target in anticancer and antimicrobial therapy. It shows a competitive inhibition profile against E. coli DHFR with a Ki of 43 nM [1]. This level of activity is significant, as it indicates potent binding. In comparison, the 4'-trifluoromethoxy analog shows no reported DHFR activity in major databases [2], while the 4'-methoxy analog is primarily reported as an inhibitor of α-glucosidase and α-amylase [3]. The 4'-chloro analog is not characterized for DHFR inhibition but acts as a substrate for other enzymes [4]. This demonstrates that the difluoromethoxy substitution confers a specific DHFR inhibitory property not generally present in other 4'-substituted acetanilides.

Enzyme Inhibition DHFR Antimetabolite

Metabolic Stability: The Difluoromethoxy Moiety Prevents O-Dealkylation in 4'-(Difluoromethoxy)acetanilide

A key metabolic liability for 4'-alkoxyacetanilides is O-dealkylation, a pathway that generates potentially toxic metabolites and clears the drug from the body. The difluoromethoxy group in 4'-(Difluoromethoxy)acetanilide is metabolically stable and resistant to this clearance pathway . This is in stark contrast to the 4'-methoxy analog, which is known to undergo O-demethylation [1]. Studies on the related 4'-trifluoromethoxyacetanilide show the trifluoromethoxy group is also stable, with no evidence of O-detrifluoromethylation in vivo [2], highlighting the general metabolic stability of fluorinated ethers. However, the difluoromethoxy group offers a unique balance of lipophilicity and metabolic stability that is distinct from the more lipophilic trifluoromethoxy group.

Metabolic Stability Drug Metabolism Fluorine Chemistry

Optimal Application Scenarios for 4'-(Difluoromethoxy)acetanilide (CAS 22236-11-9)


Synthesis of Pantoprazole and Related Proton Pump Inhibitors

4'-(Difluoromethoxy)acetanilide is the established and primary intermediate for the industrial synthesis of pantoprazole sodium, a widely used proton pump inhibitor [1]. Its specific structure is required to introduce the critical difluoromethoxy pharmacophore into the final drug substance. Procurement of this specific compound is non-negotiable for this synthetic route, as substitution with a 4'-methoxy or 4'-fluoro analog would yield a different, and likely inactive or less effective, final product. The compound's use as a pantoprazole impurity standard also underscores its critical role in pharmaceutical quality control [2].

Medicinal Chemistry for DHFR-Targeted Antimetabolites

Based on its specific and potent inhibition of Dihydrofolate Reductase (E. coli DHFR Ki = 43 nM) [3], 4'-(Difluoromethoxy)acetanilide serves as a valuable scaffold for designing novel antimetabolite drugs. Its unique selectivity for DHFR over other targets, as evidenced by the lack of such activity in closely related 4'-methoxy and 4'-chloro analogs [4], makes it a superior starting point for structure-activity relationship (SAR) studies aimed at developing new anticancer or antimicrobial agents. Its intermediate lipophilicity (LogP 2.32) [5] also supports oral bioavailability in lead candidates.

In Vivo Pharmacology Studies Requiring Metabolic Stability

For researchers conducting in vivo studies where metabolic stability is paramount, 4'-(Difluoromethoxy)acetanilide is a preferable choice over 4'-methoxyacetanilide. The difluoromethoxy group's inherent resistance to O-dealkylation minimizes the rapid metabolic clearance and formation of reactive metabolites associated with the methoxy analog. This results in a more favorable and interpretable pharmacokinetic profile, making it the more reliable tool compound for target validation and efficacy studies in animal models.

Agrochemical Research and Development

As noted in multiple sources, 4'-(Difluoromethoxy)acetanilide is a valuable intermediate in the synthesis of agrochemicals . The introduction of fluorine atoms is a common strategy to enhance the metabolic stability and environmental persistence of herbicides and pesticides. The unique electronic and steric properties conferred by the difluoromethoxy group can be leveraged to modulate the activity and selectivity of novel agrochemical candidates. Its role as a versatile platform for introducing diverse functional groups makes it a strategic building block in this field .

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